

In Vitro Cytotoxicity Profile of BMS-214662: A Technical Guide

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Compound of Interest

Compound Name: BMS-214662 hydrochloride

Cat. No.: B591819

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Abstract

BMS-214662 is a potent, orally active, and highly selective non-peptidomimetic inhibitor of farnesyltransferase (FTI). Initially developed as a targeted anti-cancer agent to inhibit the post-translational modification of Ras proteins, recent research has unveiled a dual mechanism of action, including its function as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21. This technical guide provides a comprehensive overview of the in vitro cytotoxicity profile of BMS-214662 across a range of human cancer cell lines. It includes a summary of reported IC₅₀ and EC₅₀ values, detailed experimental protocols for cytotoxicity assessment, and visual representations of the key signaling pathways affected by this compound.

Introduction

BMS-214662 is a tetrahydrobenzodiazepine derivative that has demonstrated broad-spectrum antitumor activity in preclinical studies.[1][2] Its primary mechanism of action was initially attributed to the inhibition of farnesyltransferase, an enzyme crucial for the post-translational lipidation and membrane localization of several key signaling proteins, most notably members of the Ras superfamily.[3] By preventing farnesylation, BMS-214662 disrupts Ras signaling pathways, leading to cell cycle arrest and apoptosis.[4]

More recently, a novel mechanism has been identified where BMS-214662 acts as a molecular glue, inducing a direct interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins, leading to their proteasomal degradation.[5][6][7][8] This disruption of the nuclear pore complex inhibits nuclear export and contributes significantly to the compound's cytotoxic effects. This dual mechanism of action makes BMS-214662 a compound of continued interest in cancer research.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of BMS-214662 has been evaluated against a variety of human cancer cell lines. The following tables summarize the available quantitative data, primarily as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. It is important to note that direct comparisons of these values should be made with caution due to variations in experimental conditions, such as incubation time and the specific cytotoxicity assay used.

Target	IC50 Value	Reference
H-Ras	1.3 nM	[3]
K-Ras	8.4 nM	[3]

Table 1: Inhibitory Concentration of BMS-214662 against Ras Proteins.

Cell Line	Cancer Type	Parameter	Value	Reference
HCT-116	Colon Carcinoma	EC50	170 nM	MedChemExpress
B-CLL	B-cell chronic lymphocytic leukemia	IC50	~250 nM (0.25 μ M)	[9]
A2780	Ovarian Carcinoma	-	Good potency reported	[1][3]
EJ-1	Bladder Carcinoma	-	Significant cytotoxicity reported	[3]
HT-29	Colon Carcinoma	-	Curative responses in xenografts	[1]
MiaPaCa	Pancreatic Carcinoma	-	Curative responses in xenografts	[1]
Calu-1	Lung Carcinoma	-	Curative responses in xenografts	[1]
N-87	Gastric Carcinoma	-	Borderline activity in xenografts	[1]

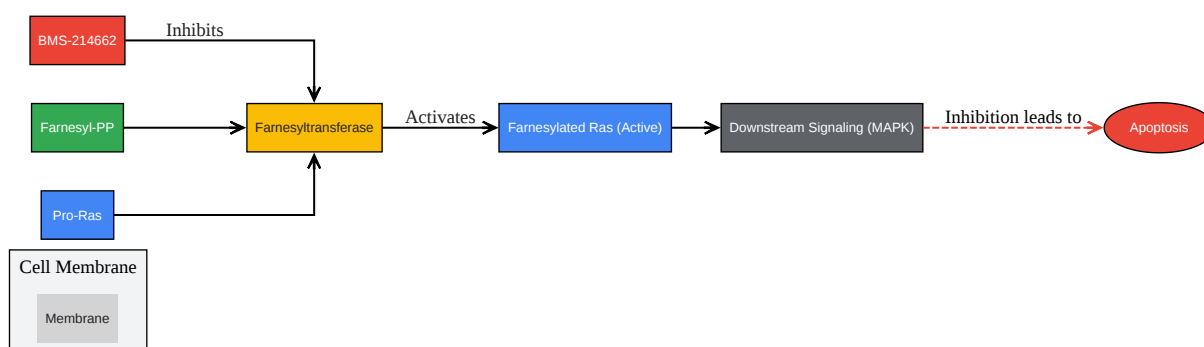
Table 2: In Vitro Cytotoxicity of BMS-214662 in Human Cancer Cell Lines. (Note: A comprehensive table of IC50 values across a wide range of cell lines is not readily available in the public domain. The table reflects reported activity, with specific values included where found.)

Signaling Pathways and Mechanisms of Action

BMS-214662 exerts its cytotoxic effects through at least two distinct mechanisms: inhibition of farnesyltransferase and induction of TRIM21-mediated nucleoporin degradation.

Farnesyltransferase Inhibition

BMS-214662 competitively inhibits farnesyltransferase, preventing the attachment of a farnesyl pyrophosphate group to the C-terminal CAAX motif of substrate proteins like Ras.[4] This abrogates their ability to anchor to the cell membrane, a prerequisite for their signaling function. The subsequent disruption of Ras-mediated signaling pathways, such as the MAPK/ERK pathway, ultimately leads to decreased cell proliferation and induction of apoptosis.

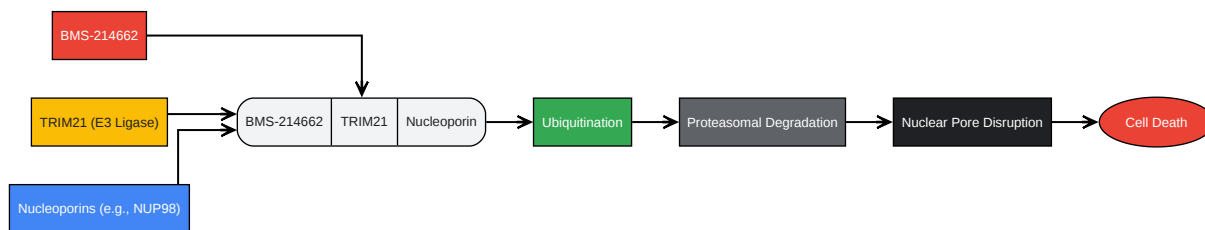


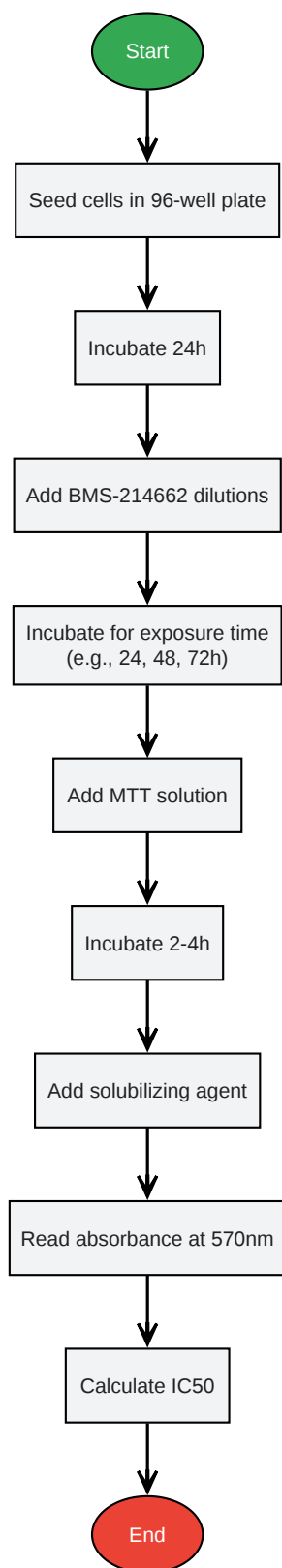
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BMS-214662 inhibits farnesyltransferase, blocking Ras activation.

TRIM21-Mediated Nucleoporin Degradation

Recent studies have identified BMS-214662 as a "molecular glue" that induces a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins (NUPs), such as NUP88 and NUP98.[8][10] This leads to the ubiquitination and subsequent proteasomal degradation of these essential components of the nuclear pore complex. The resulting disruption of nucleocytoplasmic transport is a potent inducer of cell death.





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